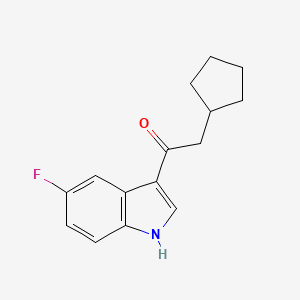
2-Cyclopentyl-1-(5-fluoro-1H-indol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-1-(5-fluoro-1H-indol-3-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a cyclopentyl group attached to the ethanone moiety and a fluorine atom at the 5-position of the indole ring, which may contribute to its unique chemical and biological properties.
準備方法
The synthesis of 2-Cyclopentyl-1-(5-fluoro-1H-indol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The specific steps for synthesizing this compound may include:
Preparation of 5-fluoro-1H-indole-3-carboxaldehyde: This can be synthesized by fluorination of 1H-indole-3-carboxaldehyde using a fluorinating agent such as Selectfluor.
Formation of the cyclopentyl ketone intermediate: Cyclopentanone can be reacted with an appropriate reagent to introduce the ethanone moiety.
Condensation reaction: The 5-fluoro-1H-indole-3-carboxaldehyde is then condensed with the cyclopentyl ketone intermediate under acidic conditions to form this compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions .
化学反応の分析
2-Cyclopentyl-1-(5-fluoro-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound may be explored for its therapeutic potential in treating various diseases, given the biological activities of indole derivatives.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Cyclopentyl-1-(5-fluoro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The fluorine atom may enhance the compound’s binding affinity and stability, contributing to its biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
類似化合物との比較
2-Cyclopentyl-1-(5-fluoro-1H-indol-3-yl)ethanone can be compared with other indole derivatives, such as:
1-(5-fluoro-1H-indol-3-yl)ethanone: Lacks the cyclopentyl group, which may affect its biological activity and chemical properties.
2-Cyclopentyl-1-(1H-indol-3-yl)ethanone: Lacks the fluorine atom, which may influence its binding affinity and stability.
1-(5-chloro-1H-indol-3-yl)ethanone: Contains a chlorine atom instead of fluorine, which may result in different biological activities and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
2-cyclopentyl-1-(5-fluoro-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c16-11-5-6-14-12(8-11)13(9-17-14)15(18)7-10-3-1-2-4-10/h5-6,8-10,17H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCVXSHNACNTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)C2=CNC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














